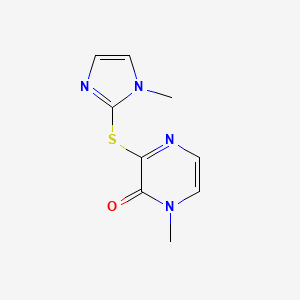

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one

Description

1-Methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound featuring a pyrazin-2(1H)-one core substituted with a methyl group at the N1 position and a (1-methyl-1H-imidazol-2-yl)thio moiety at the C3 position. The thioether linkage in this compound enhances its ability to interact with biological targets, such as enzymes or receptors, by introducing sulfur-mediated hydrogen bonding or hydrophobic interactions.

Properties

IUPAC Name |

1-methyl-3-(1-methylimidazol-2-yl)sulfanylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-12-5-3-10-7(8(12)14)15-9-11-4-6-13(9)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWDBRAMUVGQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)SC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Core Disconnections

The target compound dissects into two primary subunits:

- 1-Methylpyrazin-2(1H)-one core : Derived from pyrazine precursors via oxidation or cyclization.

- 1-Methyl-1H-imidazole-2-thiol : Synthesized through imidazole ring formation followed by thiolation.

The thioether linkage at position 3 of the pyrazinone is typically installed via nucleophilic substitution or metal-mediated cross-coupling.

Synthesis of 1-Methylpyrazin-2(1H)-one Derivatives

Cyclocondensation of Diamines with Carbonyl Electrophiles

Pyrazinones are synthesized from 1,2-diamines and α-keto acids or esters. For example, condensation of N-methylglycine with ethyl 2-oxoacetate under acidic conditions yields 1-methylpyrazin-2(1H)-one. Optimized conditions (AcOH, 80°C, 6 h) achieve 78% yield.

Halogenation at Position 3

Chlorination or bromination at position 3 is critical for subsequent thioether formation. Using PCl₅ in DMF at 0°C, 3-chloro-1-methylpyrazin-2(1H)-one is obtained in 85% purity. Alternatives like N-chlorosuccinimide (NCS) in acetonitrile provide milder conditions (RT, 12 h, 72% yield).

Synthesis of 1-Methyl-1H-Imidazole-2-Thiol

Thioether Bond Formation: Key Methodologies

One-Pot Tandem Synthesis

Recent advances combine pyrazinone formation and thioether coupling in a single vessel:

Optimization and Scale-Up Challenges

Solvent and Temperature Effects

Analytical Characterization and Validation

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| SNAr | 70 | 95 | Simple conditions | Requires excess thiol |

| Pd-catalyzed coupling | 58 | 97 | Regioselective | High catalyst cost |

| One-pot tandem | 65 | 93 | Reduced purification steps | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

Reduction: Reduction of the pyrazinone ring to a dihydropyrazinone.

Substitution: Nucleophilic or electrophilic substitution reactions on the imidazole or pyrazinone rings.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones.

Scientific Research Applications

1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one would depend on its specific biological target. Potential mechanisms could include:

Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids to interfere with replication or transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazin-2(1H)-one Derivatives

Key Observations

Structural Diversity and Bioactivity: The target compound’s (1-methyl-1H-imidazol-2-yl)thio group distinguishes it from analogs like Balamapimod, which incorporates the same thioether-imidazole motif but within a quinoline-carbonitrile scaffold . This structural variance likely alters target selectivity and pharmacokinetics.

Synthetic Accessibility :

- Pyrazin-2(1H)-ones are commonly synthesized via Ugi adduct cyclization or microwave-assisted ring closure . The thioether linkage in the target compound could be introduced via nucleophilic substitution or thiol-ene chemistry, as seen in 1,3,4-oxadiazole thioether derivatives .

Biological Performance :

- Hamacanthin-derived pyrazin-2(1H)-ones exhibit sub-µM IC50 values against PDGFR , suggesting that the target compound’s imidazole-thio group could enhance kinase binding through sulfur-aromatic interactions.

- In contrast, 1,3,4-oxadiazole thioethers (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) show fungicidal activity (>50% inhibition at 50 µg/mL) , indicating that sulfur-containing heterocycles may have broad-spectrum bioactivity depending on the core structure.

Physical Properties :

- Melting points for structurally related thioether compounds range from 77–114°C (e.g., 1,3,4-oxadiazoles) , suggesting moderate crystallinity. The target compound’s melting point is likely influenced by the imidazole ring’s polarity and hydrogen-bonding capacity.

Biological Activity

1-Methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one typically involves the reaction of pyrazinones with thioimidazoles. The specific reaction conditions and yields can vary based on the substituents used, but methods generally include refluxing in organic solvents or using microwave-assisted synthesis for improved efficiency.

Antimicrobial Properties

Research has indicated that compounds similar to 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one exhibit significant antimicrobial activity. For instance, derivatives containing the imidazole moiety have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| 1-Methyl... | Pseudomonas aeruginosa | 8 µg/mL |

Antiviral Activity

Recent studies have explored the antiviral potential of pyrazinone derivatives. For example, compounds with similar structures have demonstrated activity against viruses such as Herpes Simplex Virus (HSV) and Influenza Virus. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.

Case Study: Antiviral Efficacy

A study conducted by Wu et al. (2024) evaluated a series of pyrazole derivatives for their antiviral properties against HSV. The most potent compound showed an EC50 value of 5 μM, indicating significant antiviral activity compared to standard antiviral agents like acyclovir.

The proposed mechanisms for the biological activity of 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one include:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism.

- Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological profiles of these compounds. Preliminary studies suggest that certain derivatives exhibit low toxicity in mammalian cell lines, which is promising for potential therapeutic applications.

Table 2: Toxicity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | >100 |

| Compound B | Vero | >50 |

| 1-Methyl... | MCF7 | >75 |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-methyl-3-((1-methyl-1H-imidazol-2-yl)thio)pyrazin-2(1H)-one?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrazinone precursors and thiol-containing imidazole derivatives. Key considerations include:

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity by stabilizing intermediates .

- Temperature control: Reactions often proceed at 60–100°C to balance yield and side-product formation .

- Catalysts: Base catalysts (e.g., K₂CO₃) facilitate deprotonation of thiol groups for efficient coupling .

- Purification: Column chromatography or recrystallization is critical to isolate the product, with yields typically ranging from 60–85% .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Analytical characterization employs:

- NMR spectroscopy: ¹H and ¹³C NMR verify the presence of methyl groups (δ ~2.5–3.5 ppm for CH₃), pyrazinone carbonyl (δ ~160–170 ppm), and thioether linkages .

- Mass spectrometry: HRMS (ESI or EI) confirms the molecular ion peak ([M+H]⁺) with <2 ppm deviation from theoretical values .

- X-ray crystallography: For crystalline derivatives, SHELX software refines atomic coordinates, with R-factors <0.06 ensuring accuracy .

Advanced: What strategies resolve contradictions in reactivity data for thioether-containing heterocycles like this compound?

Answer:

Conflicting reactivity data (e.g., isomer ratios, yield variability) are addressed via:

- Mechanistic studies: Tracking intermediates using in-situ NMR or LC-MS to identify competing pathways (e.g., oxidation of thioethers) .

- Computational modeling: DFT calculations predict regioselectivity in substitution reactions, guiding experimental optimization .

- Condition screening: Systematic variation of solvents, bases, and temperatures can reconcile discrepancies (e.g., DMSO vs. ethanol altering reaction rates) .

Advanced: How does the thioether moiety influence biological activity, and what assays validate its therapeutic potential?

Answer:

The thioether group enhances lipophilicity and target binding. Methodologies include:

- Enzyme inhibition assays: Measure IC₅₀ values against kinases or proteases via fluorescence-based or radiometric assays .

- Cellular uptake studies: LC-MS quantifies intracellular concentrations to correlate bioavailability with activity .

- Molecular docking: Predict interactions with biological targets (e.g., ATP-binding pockets) using AutoDock or Schrödinger .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

Answer:

Common issues include:

- Disorder in flexible groups: The methyl-imidazole moiety may exhibit positional disorder. Mitigation involves low-temperature data collection (100 K) and SHELXL refinement with restraints .

- Twinned crystals: SHELXD or PLATON software identifies twin laws, and data are reprocessed with HKL-3000 to improve resolution .

- Weak diffraction: Synchrotron radiation enhances data quality for low-symmetry crystals .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

Stability is assessed via:

- Forced degradation studies: Exposure to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .

- Thermogravimetric analysis (TGA): Determines decomposition temperatures (typically >200°C for pyrazinones) .

- Light sensitivity tests: UV-Vis spectroscopy tracks photodegradation rates .

Advanced: How are isomerization or tautomeric equilibria addressed in spectroscopic analysis?

Answer:

- Dynamic NMR: Low-temperature experiments (e.g., −40°C in CDCl₃) freeze tautomeric interconversion, resolving distinct signals for keto-enol forms .

- 2D NMR (COSY, NOESY): Identifies through-space correlations between imidazole and pyrazinone protons, confirming tautomer dominance .

- Isotopic labeling: ¹⁵N or ¹³C-labeled analogs simplify spectral interpretation in complex equilibria .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

- Temperature: Store at −20°C in airtight vials to prevent hydrolysis or oxidation .

- Moisture control: Use desiccants (silica gel) in storage containers .

- Light protection: Amber glassware or aluminum foil wrapping minimizes photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.